molecular formula C28H27N5O2 B608192 JH-VIII-157-02

JH-VIII-157-02

Cat. No.: B608192
M. Wt: 465.5 g/mol
InChI Key: IDGNCVHQDDOPND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JH-VIII-157-02 is a structural analogue of alectinib and acts as an inhibitor of anaplastic lymphoma kinase. It shows an IC50 of 2 nM for echinoderm microtubule-associated protein-like 4-anaplastic lymphoma kinase G1202R in cells . This compound is primarily used in scientific research for its potent inhibitory effects on various anaplastic lymphoma kinase mutations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JH-VIII-157-02 involves multiple steps, including the formation of the core structure and subsequent modifications to introduce specific functional groups. The detailed synthetic route and reaction conditions are typically proprietary information held by the producing companies .

Industrial Production Methods: Industrial production methods for this compound are not widely disclosed.

Chemical Reactions Analysis

Types of Reactions: JH-VIII-157-02 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The specific conditions depend on the desired reaction and the functional groups involved .

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Typically, these reactions result in modified versions of the original compound with different functional groups .

Comparison with Similar Compounds

Similar Compounds:

  • Alectinib
  • Crizotinib
  • Ceritinib

Uniqueness: JH-VIII-157-02 is unique in its potent inhibitory effects against the G1202R mutation of anaplastic lymphoma kinase, which is a common resistance mutation . This makes it a valuable tool in research focused on overcoming drug resistance in cancer therapy.

Properties

IUPAC Name

2-[4-(3-cyano-9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)pyrazol-1-yl]-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O2/c1-6-17-10-21-22(11-20(17)18-13-30-33(14-18)15-24(34)32(4)5)28(2,3)27-25(26(21)35)19-8-7-16(12-29)9-23(19)31-27/h7-11,13-14,31H,6,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGNCVHQDDOPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1C3=CN(N=C3)CC(=O)N(C)C)C(C4=C(C2=O)C5=C(N4)C=C(C=C5)C#N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.